molecular formula C13H25N B15122668 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine

Katalognummer: B15122668
Molekulargewicht: 195.34 g/mol
InChI-Schlüssel: BBALRECCICDEIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine: is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts specific chemical properties that make it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents. One common method includes the alkylation of bicyclo[2.2.1]heptan-2-ylamine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure may interact with specific biological targets, making it a candidate for drug development and biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting neurological disorders or other medical conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Wirkmechanismus

The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine is unique due to its specific combination of the bicyclo[2.2.1]heptane moiety and the 2-methylpropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H25N

Molekulargewicht

195.34 g/mol

IUPAC-Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H25N/c1-9(2)8-14-10(3)13-7-11-4-5-12(13)6-11/h9-14H,4-8H2,1-3H3

InChI-Schlüssel

BBALRECCICDEIW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(C)C1CC2CCC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.